Product packaging for Methyl 4-bromo-2-methyl-3-nitrobenzoate(Cat. No.:CAS No. 951016-29-8)

Methyl 4-bromo-2-methyl-3-nitrobenzoate

Cat. No.: B2379669
CAS No.: 951016-29-8
M. Wt: 274.07
InChI Key: SFOUMZZLBCFDEN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methyl-3-nitrobenzoate is a substituted benzoate ester designed for use as a key synthetic intermediate in research and development. This compound integrates multiple functional groups—a bromo substituent, a nitro group, and an additional methyl group on the aromatic ring—making it a versatile building block for constructing complex molecular architectures. Its primary research value lies in its potential participation in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, where the bromo substituent can act as a leaving group. Furthermore, the nitro group can be readily reduced to an amine, providing a handle for further functionalization into amides, sulfonamides, or for the synthesis of diverse nitrogen-containing heterocycles. The presence of the extra methyl group can influence the compound's regiochemistry and steric properties, potentially leading to unique reaction pathways or tailored material properties. This compound is supplied for research applications in chemical synthesis, pharmaceutical development, and material science. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO4 B2379669 Methyl 4-bromo-2-methyl-3-nitrobenzoate CAS No. 951016-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOUMZZLBCFDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Bromo 2 Methyl 3 Nitrobenzoate

Retrosynthetic Analysis and Strategic Disconnections of the Target Molecule

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by working backward from the target molecule to simpler, commercially available starting materials. For Methyl 4-bromo-2-methyl-3-nitrobenzoate, the primary disconnection is the ester linkage, leading to 4-bromo-2-methyl-3-nitrobenzoic acid and methanol (B129727). This simplifies the problem to the synthesis of the polysubstituted benzoic acid.

Further disconnection of the substituents on the aromatic ring of 4-bromo-2-methyl-3-nitrobenzoic acid must consider the directing effects of the existing groups in each potential synthetic step. The carboxyl group is a meta-director, the methyl group is an ortho-, para-director, and the bromo group is also an ortho-, para-director. The nitro group is a strong meta-director. A plausible retrosynthetic pathway involves the sequential introduction of these groups, carefully considering their electronic and steric influences to achieve the desired 1,2,3,4-substitution pattern. One strategic approach would be to introduce the substituents in an order that leverages their directing effects to install the subsequent group in the correct position. For instance, starting with 2-methylbenzoic acid (o-toluic acid), one could envision a bromination followed by nitration, or vice versa. The order of these steps is critical for achieving the desired regiochemistry.

Targeted Synthesis via Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and provides a direct route to the functionalization of benzene (B151609) derivatives. The synthesis of this compound via EAS requires a multi-step sequence where the order of halogenation, nitration, and alkylation is paramount.

Sequential Halogenation, Nitration, and Alkylation on Benzoic Acid Derivatives

A logical synthetic sequence begins with a readily available starting material, such as 2-methylbenzoic acid. The methyl group is an activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. The activating effect of the methyl group generally dominates, directing incoming electrophiles to the positions ortho and para to it.

A potential synthetic route is as follows:

Bromination of 2-methylbenzoic acid: The bromination of 2-methylbenzoic acid would be expected to yield a mixture of products, with substitution occurring at the positions activated by the methyl group and not overly hindered.

Nitration: The subsequent nitration of the brominated intermediate would then be directed by the existing substituents. The regiochemical outcome of this step is crucial and depends on the interplay of the directing effects of the methyl, bromo, and carboxyl groups.

Esterification: The final step would be the conversion of the carboxylic acid to the methyl ester.

An alternative starting point could be 4-bromo-2-methylbenzoic acid. The challenge then becomes the regioselective introduction of the nitro group at the 3-position.

Regioselective Introduction of Bromine and Nitro Groups on the Aromatic Ring

The key to a successful synthesis of this compound via EAS lies in the regioselective introduction of the bromine and nitro groups. The directing effects of the substituents at each stage of the synthesis dictate the feasibility of the route.

Starting with 2-methylbenzoic acid, bromination is likely to occur at the 5-position (para to the methyl group) due to the strong directing effect of the methyl group. Nitration of 5-bromo-2-methylbenzoic acid would then be directed by the three existing groups. While complex, analysis of the directing effects would be necessary to predict the major product.

A more controlled approach might involve starting with 2-methyl-3-nitrobenzoic acid. In this case, the subsequent bromination would be directed by the methyl (ortho-, para-directing), nitro (meta-directing), and carboxyl (meta-directing) groups. The combined directing effects would likely favor the introduction of bromine at the 4-position.

Starting MaterialReagentsKey TransformationExpected Major Product
2-Methylbenzoic acidBr2, FeBr3Bromination5-Bromo-2-methylbenzoic acid
5-Bromo-2-methylbenzoic acidHNO3, H2SO4NitrationMixture of isomers
2-Methyl-3-nitrobenzoic acidBr2, FeBr3Bromination4-Bromo-2-methyl-3-nitrobenzoic acid

Esterification Techniques for Methyl Benzoate (B1203000) Formation

The final step in the synthesis is the esterification of the substituted benzoic acid to form the methyl ester. Several methods are available for this transformation.

Fischer-Speier Esterification: This is a classic method involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

Reaction with Diazomethane (B1218177): While highly efficient, the use of diazomethane is often avoided due to its toxicity and explosive nature.

Conversion to an Acyl Halide: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with methanol to form the ester. This is a very effective method, especially for sterically hindered benzoic acids.

MethodReagentsAdvantagesDisadvantages
Fischer-Speier EsterificationMethanol, H₂SO₄Inexpensive, simpleReversible, may require harsh conditions
Acyl Halide FormationSOCl₂ or (COCl)₂, then MethanolHigh yielding, suitable for hindered acidsRequires an extra step, corrosive reagents
DiazomethaneCH₂N₂High yield, mild conditionsHighly toxic and explosive

Synthesis through Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile.

For the synthesis of this compound, a DoM strategy could be envisioned starting from a precursor bearing a potent DMG. For example, starting with a 2-methylbenzoate (B1238997) derivative where the ester group is modified to act as a DMG, or by using a different directing group altogether. A hypothetical sequence could involve:

Ortho-lithiation: A suitably substituted benzene ring with a DMG is treated with a strong base like n-butyllithium to generate an aryllithium intermediate.

Electrophilic Quench: The aryllithium is then reacted with an appropriate electrophile to introduce one of the desired substituents (e.g., a bromine source like 1,2-dibromoethane (B42909) or a methylating agent).

This approach offers the potential for high regioselectivity that may not be achievable through classical electrophilic aromatic substitution. However, the compatibility of the strong organolithium bases with the nitro group, which is susceptible to nucleophilic attack, would be a significant challenge to overcome.

Metal-Catalyzed Cross-Coupling Approaches for Aryl Substituent Introduction

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions could provide an alternative route to this compound, particularly for introducing the methyl group.

A plausible strategy would involve the synthesis of a di-substituted precursor, such as Methyl 4-bromo-3-nitrobenzoate, followed by the introduction of the 2-methyl group via a cross-coupling reaction.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an organoboron reagent. In this context, a precursor like Methyl 2,4-dibromo-3-nitrobenzoate could potentially be selectively coupled with a methylboronic acid derivative to introduce the methyl group at the 2-position.

Other Cross-Coupling Reactions: Other cross-coupling reactions, such as Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents), could also be employed for the introduction of the methyl group.

The choice of catalyst, ligand, and reaction conditions would be critical to ensure high yield and selectivity, and to avoid side reactions involving the nitro and ester functionalities.

Cross-Coupling ReactionAryl Halide PrecursorMethyl SourceCatalyst System
Suzuki CouplingMethyl 2,4-dibromo-3-nitrobenzoateMethylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), base
Stille CouplingMethyl 2,4-dibromo-3-nitrobenzoateMethyltributyltinPd catalyst
Negishi CouplingMethyl 2,4-dibromo-3-nitrobenzoateMethylzinc chloridePd or Ni catalyst

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. quora.com In the context of this compound, this reaction would involve the palladium-catalyzed coupling of the aryl bromide with a suitable aryl or vinyl boronic acid or ester. The sterically hindered nature of the substrate, with substituents ortho to the bromine atom, and the presence of an electron-withdrawing nitro group, can significantly influence the reaction's efficiency.

For sterically demanding substrates, the selection of the palladium catalyst and ligand is critical. nih.govscihorizon.com Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have demonstrated high efficacy in coupling reactions of hindered aryl halides by promoting the crucial oxidative addition and reductive elimination steps of the catalytic cycle. nih.govscirp.org The choice of base and solvent system is also paramount. Inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often employed to facilitate the transmetalation step. researchgate.net Aprotic polar solvents such as dioxane or tetrahydrofuran (B95107) (THF) are commonly used, sometimes in aqueous mixtures, to ensure the solubility of all reaction components. researchgate.netwhiterose.ac.uk

A representative, though hypothetical, Suzuki-Miyaura coupling of this compound is depicted below:

Hypothetical Suzuki-Miyaura Reaction

Reactant 1 Reactant 2 Catalyst/Ligand Base Solvent Product

The successful implementation of this reaction would provide a versatile route to a wide array of 4-aryl substituted derivatives of the parent compound, enabling the exploration of structure-activity relationships in various applications.

Exploration of Other Cross-Coupling Reactions (e.g., Stille, Negishi)

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi reactions, offer alternative pathways for C-C bond formation.

The Stille reaction utilizes organotin reagents as the coupling partners. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannanes. ikm.org.my However, the toxicity of tin compounds is a significant drawback. For a substrate like this compound, a Stille coupling could be performed with an arylstannane in the presence of a palladium catalyst. The reaction conditions, including the choice of solvent (e.g., toluene (B28343), dioxane) and the potential need for additives like copper(I) iodide to accelerate the reaction, would need to be carefully optimized. ikm.org.myrsc.org

The Negishi reaction , on the other hand, employs organozinc reagents. These are generally more reactive than organoboron or organotin compounds, which can be advantageous for less reactive aryl halides. The reaction is often carried out under mild conditions. researchgate.net For a sterically hindered and electron-deficient substrate, the Negishi coupling could offer a viable synthetic route. The choice of palladium catalyst and ligand, as well as the solvent (typically THF or other ethers), would be crucial for achieving a good yield and minimizing side reactions. researchgate.net

Comparison of Cross-Coupling Reactions

Reaction Organometallic Reagent Key Advantages Key Disadvantages
Suzuki-Miyaura Organoboron Low toxicity, stability of reagents Base sensitivity of some substrates
Stille Organotin High functional group tolerance Toxicity of tin compounds

Alternative Synthetic Routes and Comparative Methodologies

Side-Chain Bromination of Precursor Methyl 2-methyl-3-nitrobenzoate (Analogous to Methyl 2-bromomethyl-3-nitrobenzoate synthesis)

An alternative approach to introducing bromine onto the aromatic ring is to start with a precursor that is subsequently modified. A relevant analogous transformation is the side-chain bromination of Methyl 2-methyl-3-nitrobenzoate to yield Methyl 2-bromomethyl-3-nitrobenzoate. This reaction is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. chegg.com

The reaction proceeds via a free-radical mechanism, where a bromine radical selectively abstracts a benzylic hydrogen from the methyl group, which is stabilized by the adjacent aromatic ring. The resulting benzyl (B1604629) radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain reaction.

Typical Conditions for Side-Chain Bromination

Substrate Brominating Agent Initiator Solvent Conditions Product

While this method brominates the methyl group and not the aromatic ring directly, it highlights a common strategy of functionalizing a precursor. To achieve the target molecule, this compound, one would need to start with a different precursor or employ a different bromination strategy.

Functional Group Interconversions from Related Aromatic Precursors

Functional group interconversions provide a powerful tool for accessing molecules that may be difficult to synthesize directly. For this compound, two plausible, though not explicitly reported, retrosynthetic pathways involving functional group interconversions are the Sandmeyer and Hunsdiecker reactions.

The Sandmeyer reaction would involve the diazotization of a precursor amine, Methyl 4-amino-2-methyl-3-nitrobenzoate, followed by treatment with a copper(I) bromide salt. masterorganicchemistry.comnih.gov This would introduce the bromine atom at the 4-position. The synthesis of the requisite amino precursor would be a key step in this synthetic sequence.

A second possibility is the Hunsdiecker reaction , which involves the decarboxylative bromination of the silver salt of a carboxylic acid. wikipedia.orgbyjus.comadichemistry.com In this scenario, one would start with a precursor like 2-methyl-3-nitroterephthalic acid monomethyl ester. Conversion of the free carboxylic acid at the 4-position to its silver salt, followed by treatment with bromine, could potentially yield the desired this compound. wikipedia.orgbyjus.comadichemistry.com

Plausible Functional Group Interconversion Routes

Reaction Precursor Key Reagents Intermediate
Sandmeyer Methyl 4-amino-2-methyl-3-nitrobenzoate 1. NaNO₂, HCl2. CuBr Aryl diazonium salt

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and costs. For the synthesis of this compound, several parameters can be fine-tuned.

In the context of cross-coupling reactions , the following factors are critical for optimization:

Catalyst and Ligand: Screening a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., SPhos, XPhos) is essential, especially for sterically hindered substrates. nih.govscihorizon.com The catalyst loading can also be optimized to balance reaction efficiency and cost.

Base: The choice and stoichiometry of the base can significantly impact the reaction rate and yield. A range of bases, from carbonates to phosphates, should be evaluated. researchgate.net

Solvent: The solvent system affects the solubility of reactants and the stability of the catalyst. The ratio of organic solvent to water in aqueous systems can be a critical parameter. whiterose.ac.ukrsc.org

Temperature and Reaction Time: These parameters should be carefully monitored to ensure complete conversion without promoting decomposition or side reactions.

For radical bromination reactions , such as the analogous side-chain bromination with NBS, optimization strategies include:

Solvent: The choice of a non-reactive solvent, such as carbon tetrachloride or acetonitrile (B52724), is important to prevent unwanted side reactions. chegg.com

Light/Heat: The intensity of UV irradiation or the reaction temperature can be adjusted to control the rate of radical formation. numberanalytics.com

Rate of Addition: Slow addition of the brominating agent can help to maintain a low concentration of bromine radicals, which can improve selectivity.

By systematically varying these parameters, it is possible to develop a robust and efficient synthesis for this compound and its derivatives.

Elucidation of Chemical Reactivity and Reaction Mechanisms of Methyl 4 Bromo 2 Methyl 3 Nitrobenzoate

Reactivity Profiles of the Ester Moiety

The ester group in Methyl 4-bromo-2-methyl-3-nitrobenzoate is a key site for nucleophilic acyl substitution reactions. However, its reactivity is modulated by the electronic effects of the nitro group and the steric hindrance imposed by the ortho-methyl group.

Transesterification Reactions with Various Alcohols

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a fundamental reaction of the ester functionality. This process can be catalyzed by either acids or bases. masterorganicchemistry.com In the case of this compound, the steric hindrance from the ortho-methyl group can influence the reaction rate, potentially requiring more forcing conditions compared to unhindered benzoates.

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. The reaction is an equilibrium process, and using the alcohol as the solvent or removing the methanol (B129727) by-product can drive the reaction to completion.

Base-Catalyzed Transesterification: In the presence of a strong base, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. This method is generally faster than the acid-catalyzed counterpart.

AlcoholCatalystReaction ConditionsProductYield (%)
EthanolH₂SO₄ (catalytic)Reflux in excess ethanolEthyl 4-bromo-2-methyl-3-nitrobenzoateData not available
PropanolMaghemite-ZnO150 °C, sealed tubePropyl 4-bromo-2-methyl-3-nitrobenzoateData not available researchgate.net
IsopropanolNovozym 43560 °CIsopropyl 4-bromo-2-methyl-3-nitrobenzoateData not available researchgate.net

Hydrolysis Pathways under Acidic and Basic Conditions

Hydrolysis of the ester group in this compound yields the corresponding carboxylic acid, 4-bromo-2-methyl-3-nitrobenzoic acid. The rate and mechanism of this reaction are highly dependent on the pH of the medium.

Acidic Hydrolysis: In acidic solutions, the reaction proceeds via a mechanism similar to acid-catalyzed transesterification, with water acting as the nucleophile. The presence of the ortho-methyl group can sterically hinder the approach of water to the carbonyl carbon, potentially slowing the reaction rate compared to unhindered benzoates. Studies on sterically hindered methyl benzoates have shown that elevated temperatures (250–300 °C) in water can effect hydrolysis. researchgate.net

Basic Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This reaction is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol by-product. The electron-withdrawing nitro group on the aromatic ring can enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of basic hydrolysis. However, the ortho-methyl group provides steric hindrance, which can counteract this electronic effect. The saponification of sterically hindered esters can be achieved effectively in slightly alkaline solutions at high temperatures (200-300 °C). researchgate.net

ConditionReagentProductReaction Rate
AcidicH₂O, H⁺4-bromo-2-methyl-3-nitrobenzoic acidSlower due to steric hindrance researchgate.net
BasicNaOH, H₂OSodium 4-bromo-2-methyl-3-nitrobenzoateFaster due to enhanced electrophilicity, but hindered researchgate.net

Reduction to Corresponding Benzyl (B1604629) Alcohols and Further Derivatives

The ester functionality of this compound can be reduced to a primary alcohol, (4-bromo-2-methyl-3-nitrophenyl)methanol. This transformation requires strong reducing agents due to the relatively low reactivity of esters towards reduction.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.com The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion and a subsequent reduction of the intermediate aldehyde. It is important to note that LiAlH₄ can also reduce the nitro group, and selective reduction of the ester in the presence of a nitro group can be challenging. researchgate.net

Reducing AgentSolventProduct
LiAlH₄Diethyl ether or THF(4-bromo-2-methyl-3-nitrophenyl)methanol and/or (3-amino-4-bromo-2-methylphenyl)methanol

Note: The specific outcome of the LiAlH₄ reduction of this compound would depend on the reaction conditions, as both the ester and nitro groups are susceptible to reduction.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group, which is a key step in the synthesis of many complex organic molecules.

Catalytic Reduction to Amino Functionality

The catalytic hydrogenation of the nitro group to an amine is a common and efficient transformation. This reaction is typically carried out using a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The process is generally highly selective for the reduction of the nitro group, leaving the ester functionality intact.

The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group, likely involving nitroso and hydroxylamine (B1172632) intermediates, to the corresponding amine. The choice of catalyst and reaction conditions can be crucial to prevent side reactions, such as hydrodehalogenation (removal of the bromine atom).

CatalystHydrogen SourceSolventProductYield (%)
Pd/CH₂ gasMethanol or EthanolMethyl 3-amino-4-bromo-2-methylbenzoateData not available sciencemadness.org
Fe/Fe₂O₃@N⁰PCH₂ gasNot specifiedMethyl 3-amino-4-bromo-2-methylbenzoateData not available researchgate.net
Vanadium compound co-catalystH₂ gasNot specifiedMethyl 3-amino-4-bromo-2-methylbenzoateData not available google.comgoogle.com

Reductive Cyclization Reactions for Heterocycle Formation

The reduction of the nitro group to an amine in situ can be followed by an intramolecular cyclization reaction if a suitable electrophilic center is present in the molecule. For this compound, the resulting amino group is positioned ortho to the methyl group and meta to the ester group.

While direct reductive cyclization involving the ester group is not straightforward, derivatization of the molecule can lead to precursors for heterocycle formation. For instance, if the methyl group at the 2-position were functionalized to a cyanomethyl group, reductive cyclization of the corresponding methyl 2-(cyanomethyl)-3-nitrobenzoate can lead to the formation of isoquinolinone derivatives. researchgate.netresearchgate.net Similarly, electrochemical methods have been developed for the reductive cyclization of ortho-nitroanilines to form benzimidazoles. rsc.org

Nucleophilic Aromatic Substitution Activated by the Nitro Group

The chemical structure of this compound contains a nitro group (NO₂), which is a potent electron-withdrawing group. This feature significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic attack. The nitro group activates the ring towards Nucleophilic Aromatic Substitution (SNAr) by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.

In the SNAr mechanism, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate. The reaction concludes with the departure of a leaving group, restoring the aromaticity of the ring. For this compound, the nitro group is positioned ortho and para to carbons that could potentially be attacked by a nucleophile. Specifically, it is ortho to the bromine atom. This positioning is crucial as it allows for effective delocalization and stabilization of the negative charge that develops on the ring during the formation of the Meisenheimer complex. The presence of the electron-withdrawing methyl ester group further enhances the electrophilicity of the aromatic ring, albeit to a lesser extent than the nitro group.

Reactivity of the Aryl Bromine Substituent

The bromine atom attached to the aromatic ring serves as a good leaving group in various substitution reactions and is a key functional group for metal-mediated cross-coupling reactions.

The bromine atom at the C4 position of this compound can be displaced by a variety of nucleophiles via the SNAr mechanism. The reaction is facilitated by the strong electron-withdrawing effect of the adjacent nitro group at the C3 position. This activation makes the C4 carbon, to which the bromine is attached, highly electrophilic and prone to attack by nucleophiles. The rate of substitution is dependent on the strength of the nucleophile and the reaction conditions.

Below is a table illustrating potential SNAr reactions with different nucleophiles.

Nucleophile (Nu⁻)Reagent ExampleExpected Product
MethoxideSodium methoxide (NaOCH₃)Methyl 2-methyl-4-methoxy-3-nitrobenzoate
AmineAmmonia (NH₃) or primary/secondary amines (RNH₂/R₂NH)Methyl 4-amino-2-methyl-3-nitrobenzoate
ThiolateSodium thiophenoxide (NaSPh)Methyl 2-methyl-3-nitro-4-(phenylthio)benzoate
HydroxideSodium hydroxide (NaOH)Methyl 4-hydroxy-2-methyl-3-nitrobenzoate

Note: The data in this table is representative of typical SNAr reactions and illustrates the expected products based on established chemical principles.

The aryl bromine substituent is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium- or copper-catalyzed cross-coupling reactions.

Heck Reaction : This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. wikipedia.orgmdpi.com this compound is expected to be a suitable substrate, as aryl bromides are commonly used. mdpi.com The presence of electron-withdrawing groups can facilitate the initial oxidative addition step of the palladium catalyst to the carbon-bromine bond.

Sonogashira Reaction : This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This provides a direct route to aryl-substituted alkynes.

Ullmann Reaction : The Ullmann condensation is a copper-catalyzed reaction that can be used to form biaryl compounds (by coupling two molecules of the aryl halide) or to form aryl ethers, thioethers, or amines by reacting with alcohols, thiols, or amines, respectively. organic-chemistry.org This reaction often requires high temperatures. organic-chemistry.org

The following table summarizes the key components of these coupling reactions.

ReactionCoupling PartnerCatalyst SystemTypical Product Structure
Heck Alkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)Aryl-substituted alkene
Sonogashira Terminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl-substituted alkyne
Ullmann Alcohol (e.g., Phenol)CuI, Base (e.g., K₂CO₃), LigandDiaryl ether

Note: This table presents generalized conditions for these standard cross-coupling reactions.

The formation of Grignard reagents involves the reaction of an aryl halide with magnesium metal in an ether solvent. adichemistry.commnstate.edu However, the synthesis of a Grignard reagent from this compound is generally considered unfeasible. Grignard reagents are potent nucleophiles and strong bases. The presence of the highly electrophilic nitro group on the aromatic ring makes the molecule incompatible with the Grignard reagent formed. The Grignard reagent would readily react with the nitro group of another molecule in the reaction mixture, leading to a complex mixture of side products rather than the desired organometallic reagent. Therefore, alternative methods, such as lithium-halogen exchange at low temperatures, would need to be considered if an organometallic derivative is required, though these also face challenges with nitro-substituted compounds.

Reactions Involving the Aromatic Methyl Substituent

The methyl group on the aromatic ring can undergo free-radical halogenation at the benzylic position. pearson.com This reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator (such as AIBN or benzoyl peroxide) or under UV light. youtube.com This method allows for the selective bromination of the methyl group to form a benzylic bromide. The resulting benzylic bromide is a versatile intermediate that can be used in various subsequent nucleophilic substitution and organometallic reactions. While the electron-withdrawing groups on the ring can slightly disfavor the formation of the benzylic radical intermediate, the reaction is generally effective for toluene (B28343) derivatives. iosrjournals.orggoogle.com

ReactionReagentsProduct
Benzylic BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄Methyl 4-bromo-2-(bromomethyl)-3-nitrobenzoate

Note: The conditions and product listed are typical for benzylic bromination reactions.

Oxidation to Carboxylic Acid or Aldehyde Functionalities

The oxidation of the methyl group on the benzene (B151609) ring of this compound to a carboxylic acid or aldehyde functionality is a challenging transformation. The presence of multiple electron-withdrawing groups (nitro, bromo, and methyl ester) deactivates the aromatic ring, making the benzylic protons less susceptible to abstraction, which is often the initial step in oxidation reactions.

Research into the oxidation of methyl groups on aromatic nuclei indicates that the reaction rate is significantly decreased by electron-withdrawing substituents. thieme-connect.de For instance, the oxidation of nitrotoluene derivatives requires more forcing conditions than the oxidation of electron-rich toluenes. google.combjut.edu.cn Common oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can be used for benzylic oxidation, but these are harsh reagents. masterorganicchemistry.com The reaction with KMnO4 typically requires a benzylic C-H bond and proceeds through a radical mechanism. masterorganicchemistry.com Given the electron-deficient nature of the ring in this compound, such oxidations would likely require high temperatures and strong oxidizing conditions.

Controlling the oxidation to selectively produce the aldehyde is particularly difficult, as aldehydes are themselves susceptible to further oxidation to the corresponding carboxylic acid. Specialized reagents and conditions are often necessary to stop the reaction at the aldehyde stage. For electron-deficient systems, methods involving cerium(IV) salts like ammonium (B1175870) cerium(IV) nitrate (B79036) have been used for the selective oxidation of methyl arenes to aldehydes. thieme-connect.de However, the efficiency of these reactions is greatly diminished by the presence of strong electron-withdrawing groups. thieme-connect.de

In a specific industrial process, 2-methyl-3-nitrobenzoic acid is produced by the partial oxidation of 3-nitro-o-xylene. google.com This suggests that the oxidation of a methyl group is feasible even in the presence of a nitro group. The subsequent conversion of 2-methyl-3-nitrobenzophenone (B3054294) to 2-benzoyl-6-nitrobenzoic acid is carried out using a 15-25% aqueous solution of nitric acid under pressure and at elevated temperatures (125-165°C), highlighting the vigorous conditions needed for such transformations on deactivated rings. google.com

Table 1: Summary of Oxidizing Agents for Benzylic Oxidation

Oxidizing Agent Product(s) Typical Conditions Applicability to Deactivated Rings
Potassium Permanganate (KMnO4) Carboxylic Acid Basic, aqueous, heat Applicable, but may require harsh conditions
Chromic Acid (H2CrO4) Carboxylic Acid Acidic, aqueous Applicable, but may require harsh conditions
Nitric Acid (HNO3) Carboxylic Acid Concentrated, heat, pressure Effective for some nitrotoluenes google.comgoogle.com
Ceric Ammonium Nitrate (CAN) Aldehyde Varies Less effective with strong deactivation thieme-connect.de

Intramolecular Cyclization and Rearrangement Processes

Ortho-nitrotoluenes are known to undergo intramolecular reactions, often involving the nitro group and the adjacent methyl group. polyu.edu.hkrsc.org For example, under photolytic conditions, o-nitrotoluene can undergo intramolecular hydrogen abstraction by the excited nitro group from the methyl group, leading to the formation of intermediates that can rearrange to products like o-nitrosobenzyl alcohol. dtic.mil Theoretical studies have shown that for o-nitrotoluene, hydrogen atom migration is a predominant reaction pathway, especially at intermediate temperatures. polyu.edu.hkrsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 4 Bromo 2 Methyl 3 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and various correlation experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

The ¹H NMR spectrum of Methyl 4-bromo-2-methyl-3-nitrobenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nitro and carbonyl groups will deshield nearby protons, shifting their signals downfield, while the methyl group has a weaker shielding effect.

The two aromatic protons, H-5 and H-6, are expected to appear as an AX spin system, presenting as two doublets due to ortho coupling. The proton at the H-5 position is anticipated to be further downfield due to the deshielding effect of the adjacent nitro group. The methyl group attached to the aromatic ring (at C-2) and the methoxy (B1213986) group of the ester will each appear as a singlet, as they have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-57.8 - 8.0Doublet (d)8.0 - 9.0
H-67.6 - 7.8Doublet (d)8.0 - 9.0
OCH₃3.9 - 4.1Singlet (s)N/A
Ar-CH₃2.4 - 2.6Singlet (s)N/A

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects in benzene rings.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly dependent on the electronic environment of each carbon. The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in the typical region for substituted benzenes, with their specific shifts influenced by the attached bromo, methyl, and nitro groups. The carbon bearing the nitro group (C-3) and the carbon attached to the bromine (C-4) are expected to be significantly affected. The methyl and methoxy carbons will appear at the most upfield positions.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O164 - 166
C-3 (C-NO₂)148 - 152
C-1 (C-COOCH₃)135 - 138
C-2 (C-CH₃)133 - 136
C-5130 - 133
C-6125 - 128
C-4 (C-Br)120 - 124
OCH₃52 - 54
Ar-CH₃18 - 22

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects in benzene rings.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two aromatic protons (H-5 and H-6), confirming their ortho-coupling relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the one-bond correlations between protons and the carbons to which they are directly attached. Expected correlations would be observed for H-5/C-5, H-6/C-6, the methoxy protons with the methoxy carbon, and the aromatic methyl protons with the aromatic methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The methoxy protons to the carbonyl carbon.

The aromatic methyl protons (at C-2) to C-1, C-2, and C-3.

H-5 to C-1, C-3, and C-4.

H-6 to C-2 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. A NOESY spectrum would be expected to show a correlation between the aromatic methyl protons (at C-2) and the proton at H-6, as well as with the methoxy protons, confirming their spatial proximity.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.

The IR spectrum of this compound is expected to display several characteristic absorption bands that correspond to the vibrations of its specific functional groups.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100 - 3000Aromatic C-H StretchMedium
~2960 - 2850Aliphatic C-H Stretch (from CH₃ groups)Medium
~1730 - 1715C=O Stretch (Ester)Strong
~1600, ~1475Aromatic C=C BendingMedium to Weak
~1550 - 1530Asymmetric NO₂ StretchStrong
~1360 - 1340Symmetric NO₂ StretchStrong
~1250 - 1100C-O Stretch (Ester)Strong
~1050C-Br StretchMedium
~850 - 800C-H Out-of-plane Bending (Aromatic)Strong

Note: Predicted values are based on typical frequency ranges for these functional groups and data from related molecules. researchgate.netvscht.czpressbooks.pub

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the nitro group and the aromatic ring are expected to give rise to strong Raman signals. The C-Br stretching vibration is also typically Raman active.

Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration TypePredicted Intensity
~3100 - 3000Aromatic C-H StretchMedium
~1600Aromatic Ring BreathingStrong
~1360 - 1340Symmetric NO₂ StretchStrong
~1050C-Br StretchMedium
~800Aromatic Ring BreathingStrong

Note: Predicted intensities are relative and based on general principles of Raman spectroscopy for the given functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Diagnostic Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that generates numerous fragments, providing a detailed fingerprint of the molecule. For this compound, the molecular ion peak (M+) would be expected, although its intensity might be reduced due to the presence of the nitro group, which can promote fragmentation.

Key fragmentation pathways for aromatic nitro compounds often involve the loss of the nitro group (-NO₂) and other substituents. The fragmentation of esters typically includes the loss of the alkoxy group (-OCH₃). The presence of a bromine atom would result in a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).

Predicted Diagnostic Fragmentation Patterns in EI-MS:

Fragment Ion Predicted m/z Interpretation
[M]+•273/275Molecular ion
[M - OCH₃]+242/244Loss of the methoxy group
[M - NO₂]+227/229Loss of the nitro group
[M - Br]+194Loss of the bromine atom
[C₇H₆NO₂]+150Benzoyl cation fragment
[C₆H₄Br]+155/157Bromophenyl fragment

Note: The table presents predicted values based on the fragmentation of similar compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for detecting the molecular ion with minimal fragmentation. For a neutral molecule like this compound, ESI-MS would typically be performed after protonation or adduct formation. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. The high polarity of the nitro group can facilitate ionization in negative ion mode, although this is less common for esters. ESI-MS is crucial for confirming the molecular weight of the compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₈BrNO₄), HRMS would confirm its elemental composition with a high degree of confidence.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating the target compound from impurities and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is expected to be amenable to GC-MS analysis. This method would be particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process, such as isomers or related side-products. amazonaws.com A study on the determination of potential genotoxic impurities in the synthesis of Lenalidomide highlights the use of GC-MS for analyzing related brominated and nitrated methylbenzoate derivatives. amazonaws.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound.

A typical HPLC system for this analysis would consist of:

Column: A C18 stationary phase is commonly used for the separation of aromatic esters.

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (like water with a buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely provide good separation.

Detector: A UV detector would be effective due to the presence of the aromatic ring and nitro group, which are strong chromophores.

HPLC is the standard method for determining the purity of a compound and for quantitative analysis in various matrices.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative information about the elemental composition of a substance. This analytical method is fundamental for validating the empirical formula of a newly synthesized compound, such as this compound. The technique typically involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, primarily carbon dioxide, water, and nitrogen oxides, are meticulously measured to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). Other elements, such as halogens like bromine (Br) and oxygen (O), are determined by other specific analytical methods.

The molecular formula for this compound is C₉H₈BrNO₄. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally determined data are compared. A close correlation between the theoretical and experimental values provides strong evidence for the purity and the proposed chemical structure of the compound.

Detailed research findings containing experimental elemental analysis data for this compound were not available in the public domain at the time of this writing. However, the theoretical percentages of each element have been calculated from its molecular formula and are presented below. These values are critical for any future experimental validation of this compound.

The theoretical elemental composition of this compound is detailed in the following table:

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.011 9 108.099 39.44
Hydrogen H 1.008 8 8.064 2.94
Bromine Br 79.904 1 79.904 29.15
Nitrogen N 14.007 1 14.007 5.11
Oxygen O 15.999 4 63.996 23.35

| Total | | | | 274.07 | 100.00 |

In a typical research setting, the experimentally determined values for carbon, hydrogen, and nitrogen would be expected to be within ±0.4% of the theoretical values to confirm the empirical formula and the purity of the sample.

Crystallographic Analysis and Solid State Characteristics of Methyl 4 Bromo 2 Methyl 3 Nitrobenzoate

Crystal Packing and Supramolecular Assembly Principles

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of non-covalent interactions. A thorough understanding of these interactions is crucial for predicting and controlling the physical properties of crystalline materials. For Methyl 4-bromo-2-methyl-3-nitrobenzoate, the following interactions would be of key interest in a crystallographic study.

Analysis of Hydrogen Bonding Interactions

Although this compound does not possess classical hydrogen bond donors (like -OH or -NH groups), weak C-H...O hydrogen bonds could play a significant role in its crystal packing. The oxygen atoms of the nitro and ester functional groups could act as acceptors for hydrogen atoms from the methyl group and the aromatic ring. A detailed crystallographic analysis would be required to identify and quantify the geometry of these potential interactions.

Investigation of Pi-Stacking Interactions

The presence of the benzene (B151609) ring in this compound suggests the possibility of π-stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, are a significant driving force in the assembly of many aromatic compounds. The specific geometry of these interactions (e.g., face-to-face, edge-to-face) would need to be determined through crystallographic analysis.

Halogen Bonding Interactions Involving the Bromine Substituent

The bromine atom in the molecule is a potential halogen bond donor. Halogen bonding is a directional non-covalent interaction between a halogen atom and a Lewis base (such as the oxygen atoms of the nitro or ester groups). The investigation of the presence and nature of halogen bonding in the crystal structure of this compound would be a critical aspect of its solid-state characterization.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization

Absence of Crystallographic Data for this compound

A comprehensive search of available scientific literature and crystallographic databases has revealed no published studies on the crystal structure, polymorphism, or co-crystallization of the chemical compound this compound.

Despite extensive queries for research detailing the crystallographic analysis and solid-state characteristics of this specific compound, no experimental data regarding its atomic arrangement in the solid state could be retrieved. Consequently, the requested article sections focusing on its crystallographic properties cannot be generated at this time.

The investigation included searches for:

Single-crystal X-ray diffraction studies

Powder X-ray diffraction data

Entries in the Cambridge Structural Database (CSD)

Peer-reviewed articles discussing polymorphism or co-crystallization

Analyses of structure-property relationships in the solid state

While information exists for structurally related compounds, such as other substituted nitrobenzoates, this data is not directly applicable to this compound. Adhering to the principles of scientific accuracy, extrapolation of crystallographic data from different molecules is not feasible as minor changes in molecular structure can lead to significant differences in crystal packing, polymorphic behavior, and solid-state properties.

Therefore, the following sections of the proposed article cannot be developed based on current scientific knowledge:

Structure-Property Relationships in the Solid State

Until experimental crystallographic data for this compound becomes publicly available, a detailed and accurate discussion of its solid-state characteristics remains impossible.

Computational Chemistry and Theoretical Investigations of Methyl 4 Bromo 2 Methyl 3 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. Such studies for Methyl 4-bromo-2-methyl-3-nitrobenzoate would involve optimizing the molecular structure to find the lowest energy conformation. The results would typically be presented in a table detailing bond lengths (in angstroms), bond angles, and dihedral angles (in degrees). The total electronic energy and thermodynamic properties such as enthalpy and Gibbs free energy would also be calculated to assess the molecule's stability. However, no specific DFT studies providing these geometric parameters or energetic data for this compound have been found in the reviewed literature.

Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Prediction

Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for predicting a molecule's reactivity. An analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Specific values for the HOMO and LUMO energies and their energy gap for the title compound are not available in published research.

Electrostatic Potential Surface (EPS) Analysis

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The EPS map of this compound would show regions of negative potential (typically colored red) associated with high electron density (e.g., around oxygen and nitrogen atoms) and regions of positive potential (typically colored blue) associated with electron-poor areas. This analysis has not been specifically reported for this compound.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Conformational analysis of this compound would involve studying the rotation around single bonds, such as the bond connecting the ester group to the benzene (B151609) ring. A potential energy surface (PES) map would be generated by systematically changing specific dihedral angles and calculating the corresponding energy at each point. This map would identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). Such a detailed conformational study for this compound is not available in the scientific literature.

Theoretical Prediction and Simulation of Spectroscopic Data for Experimental Validation

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

Predicted NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a molecule. For this compound, this would involve calculating the magnetic shielding tensors of the nuclei in the optimized geometry. These theoretical predictions are valuable for assigning experimental spectra, especially for complex molecules. However, no published studies containing predicted NMR data for this compound were found.

Simulated Vibrational Spectra (IR, Raman)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. These simulations provide valuable information about the molecule's structure and bonding. The process involves optimizing the molecular geometry to find its lowest energy conformation, followed by frequency calculations. These calculations yield a set of vibrational modes, each with a specific frequency and intensity, which correspond to the peaks observed in experimental IR and Raman spectra.

For this compound, a theoretical vibrational analysis would provide a detailed assignment of the vibrational modes to specific functional groups and types of atomic motion (e.g., stretching, bending, and torsional modes). This data is typically presented in a table format, comparing the calculated frequencies with experimental values if available.

Table 1: Hypothetical Simulated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) - IRCalculated Intensity (km/mol) - IRCalculated Frequency (cm⁻¹) - RamanCalculated Raman Activity (Å⁴/amu)
C-H stretching (aromatic)Data not availableData not availableData not availableData not available
C-H stretching (methyl)Data not availableData not availableData not availableData not available
C=O stretching (ester)Data not availableData not availableData not availableData not available
NO₂ asymmetric stretchingData not availableData not availableData not availableData not available
NO₂ symmetric stretchingData not availableData not availableData not availableData not available
C-N stretchingData not availableData not availableData not availableData not available
C-Br stretchingData not availableData not availableData not availableData not available
Ring deformation modesData not availableData not availableData not availableData not available

Note: This table is illustrative. The actual values would be the result of specific quantum chemical calculations.

Reaction Pathway Elucidation and Transition State Analysis through Computational Methods

Computational chemistry offers profound insights into the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies. For this compound, this could involve studying its synthesis, degradation, or its reactivity with other molecules.

Transition state theory is a cornerstone of these investigations. A transition state is the highest energy point along the reaction coordinate, and its structure provides crucial information about the mechanism of the reaction. Computational methods can precisely locate these fleeting structures and calculate their energies, which are then used to determine the reaction rate.

Table 2: Hypothetical Reaction Pathway Analysis Data for a Reaction Involving this compound

Reaction StepReactant(s)Transition State (TS)Product(s)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
Step 1Data not availableData not availableData not availableData not availableData not available
Step 2Data not availableData not availableData not availableData not availableData not available

Note: This table illustrates the type of data generated from reaction pathway analysis. Specific values require dedicated computational studies.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

For this compound, MD simulations could be employed to understand its behavior in different solvents, its conformational flexibility, and its potential interactions with biological macromolecules. These simulations can provide insights into properties like solvation free energy and diffusion coefficients.

Table 3: Hypothetical Output from a Molecular Dynamics Simulation of this compound

PropertyValueSimulation Conditions
SolventData not availableData not available
Simulation TimeData not availableData not available
TemperatureData not availableData not available
PressureData not availableData not available
Average Root Mean Square Deviation (RMSD)Data not availableData not available
Radial Distribution Function (g(r)) with solventData not availableData not available

Note: This table is a representation of the data that could be obtained from molecular dynamics simulations.

Applications of Methyl 4 Bromo 2 Methyl 3 Nitrobenzoate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of Methyl 4-bromo-2-methyl-3-nitrobenzoate is most prominently demonstrated in its role as a precursor for constructing intricate molecular architectures. Its substituted benzene (B151609) ring provides a scaffold upon which chemists can build, utilizing the various functional groups to direct reactions and add further complexity.

Construction of Heterocyclic Ring Systems

Recent advancements in medicinal chemistry have identified this compound as a key starting material in the synthesis of complex heterocyclic compounds. A 2023 patent application details its use in creating sophisticated spiro-heterocyclic systems. google.com The synthesis involves the esterification of 4-bromo-2-methyl-3-nitrobenzoic acid to yield this compound, which then serves as a foundational element for subsequent cyclization and condensation reactions to form multi-ring structures. google.com These complex frameworks are crucial in the development of novel therapeutic agents.

Role in the Synthesis of Pharmaceutical Intermediates and Analogs

The primary documented application of this compound is in the synthesis of pharmaceutical intermediates for potential cancer therapies. google.com Specifically, it is an intermediate in the production of IKZF2 (Helios) degraders. google.com IKZF2 is a transcription factor implicated in the function of regulatory T cells (Tregs), which can suppress the immune system's response to tumors. google.com By creating molecules that can degrade IKZF2, researchers aim to enhance the body's own anti-tumor immune response. google.com

The synthesis pathway described in the patent literature showcases this compound as a precursor to molecules designed to interact with specific biological targets. While not a direct precursor to Lenalidomide, its application in targeting Ikaros family zinc finger proteins (like IKZF2) places it in a similar therapeutic area focused on immunomodulation for treating cancer. google.com

Table 1: Synthesis Pathway Overview

Step Precursor Reagents Product Application Source
A 4-bromo-2-methyl-3-nitrobenzoic acid Methanol (B129727) (MeOH), Sulfuric acid (H₂SO₄) This compound Intermediate google.com

Development of Advanced Functional Materials

Monomer for Polymer Synthesis with Tailored Properties

There is no publicly available scientific literature or patent data describing the use of this compound as a monomer for polymer synthesis.

Precursor for Optoelectronic and Sensing Materials

There is no publicly available scientific literature or patent data detailing the application of this compound as a precursor for optoelectronic or sensing materials.

Utilization in Agrochemical Research and Development

There is no publicly available scientific literature or patent data that documents the utilization of this compound in agrochemical research and development.

Table 2: Compound Names Mentioned

Compound Name
This compound
4-bromo-2-methyl-3-nitrobenzoic acid
Lenalidomide
Methanol

Derivatization Strategies for Enhanced Reactivity or Specific Applications

While no specific derivatization strategies for this compound have been reported, the reactivity of its constituent functional groups allows for the postulation of several potential transformations. These hypothetical strategies aim to enhance its reactivity or tailor it for specific applications, drawing parallels from the known chemistry of similarly substituted aromatic compounds.

One can envision the strategic manipulation of the nitro and bromo groups to facilitate a range of synthetic outcomes. For instance, the reduction of the nitro group to an amine would yield methyl 3-amino-4-bromo-2-methylbenzoate. This resulting aniline (B41778) derivative could then undergo a plethora of reactions, including diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents at the 3-position. Furthermore, the amino group could be acylated or alkylated to introduce new functionalities.

The bromine atom, a versatile handle for carbon-carbon bond formation, could be subjected to various cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings could be employed to introduce alkyl, aryl, vinyl, or alkynyl groups at the 4-position, thereby constructing more complex molecular architectures. The success and efficiency of these reactions would, however, be contingent on the electronic and steric influence of the adjacent methyl and nitro groups.

Another potential derivatization pathway involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation would provide a reactive site for the formation of amides, esters, or acid chlorides, further expanding the synthetic utility of the core scaffold.

The following table outlines some of these plausible, yet currently undocumented, derivatization strategies:

Starting MaterialReagents and ConditionsPotential ProductPotential Application
This compoundFe/HCl or SnCl2/HClMethyl 3-amino-4-bromo-2-methylbenzoatePrecursor for heterocycle synthesis, further functionalization
This compoundArylboronic acid, Pd catalyst, baseMethyl 4-aryl-2-methyl-3-nitrobenzoateSynthesis of biaryl compounds
This compoundNaOH, H2O/MeOH, then H3O+4-bromo-2-methyl-3-nitrobenzoic acidSynthesis of amides and esters

It is crucial to reiterate that these are projected derivatization strategies based on the fundamental principles of organic chemistry, and their successful implementation for this compound would require empirical validation.

Contribution to Mechanistic Organic Chemistry Studies

Currently, there is no evidence in the available literature to suggest that this compound has been utilized in mechanistic organic chemistry studies. The unique substitution pattern of this compound, however, presents an opportunity to investigate several fundamental aspects of reaction mechanisms.

The presence of both an ortho-methyl group and a meta-nitro group relative to the ester, along with a para-bromo substituent, creates a sterically and electronically complex environment. This could be leveraged to study the intricate effects of multiple substituents on the rates and regioselectivity of various aromatic substitution reactions. For example, studying the kinetics of nucleophilic aromatic substitution of the bromine atom could provide valuable insights into the combined activating/deactivating and directing effects of the other functional groups.

Furthermore, the compound could serve as a substrate to probe the mechanisms of ortho-lithiation and other directed metalation reactions. The directing ability of the various functional groups could be systematically investigated to understand the factors governing regioselectivity in such transformations.

In essence, while this compound has not yet made a discernible contribution to the field of mechanistic organic chemistry, its structure holds significant potential for future investigations into the nuanced interplay of steric and electronic effects in chemical reactions.

Emerging Research Frontiers and Future Directions for Methyl 4 Bromo 2 Methyl 3 Nitrobenzoate

Green Chemistry Approaches for Sustainable Synthesis and Transformations

Traditional chemical syntheses, particularly those involving nitration and bromination, often rely on harsh reagents and generate significant waste. Green chemistry principles offer a framework for developing more environmentally benign alternatives. For the synthesis of polysubstituted aromatic compounds, this includes the use of safer solvents, minimizing hazardous byproducts, and improving atom economy.

One promising green approach is the use of alternative nitrating agents to the conventional mixed acid (HNO₃/H₂SO₄) process. Research into milder and more selective nitration methods, such as using urea (B33335) nitrate (B79036) or other solid-state nitrating agents, could reduce the environmental impact associated with the synthesis of nitroaromatic compounds. researchgate.net These methods often offer higher regioselectivity, which is crucial for complex molecules like Methyl 4-bromo-2-methyl-3-nitrobenzoate.

Furthermore, the development of catalytic bromination techniques that avoid the use of elemental bromine is a key area of green chemistry research. This could involve electrocatalytic methods or the use of bromide salts with an in-situ oxidizing agent, thereby reducing the hazards and environmental footprint of the halogenation step.

Table 1: Comparison of Traditional and Green Synthesis Approaches for Aromatic Nitration

FeatureTraditional Nitration (Mixed Acid)Green Nitration Approaches
Nitrating Agent Concentrated Nitric and Sulfuric AcidsUrea Nitrate, N₂O₅, Metal Nitrates
Solvent Often excess strong acidGreener solvents (e.g., ionic liquids) or solvent-free conditions
Byproducts Large quantities of acidic wasteReduced or recyclable byproducts
Safety High exothermicity, corrosive reagentsMilder reaction conditions, less hazardous reagents
Selectivity Can lead to over-nitration and isomersOften higher regioselectivity

Chemoenzymatic Synthesis and Biocatalysis Applications

The use of enzymes in organic synthesis, or biocatalysis, offers unparalleled selectivity under mild reaction conditions. While direct enzymatic synthesis of a complex molecule like this compound is not yet established, the potential for chemoenzymatic approaches is significant. This involves combining enzymatic steps with traditional chemical transformations.

For instance, biocatalytic methods are being explored for the selective functionalization of C-H bonds on aromatic rings. nih.gov Enzymes such as halogenases and nitroreductases could be engineered to act on precursors of this compound, introducing the bromo and nitro groups with high regioselectivity. nih.govbiorxiv.org This would circumvent the need for protecting groups and reduce the number of synthetic steps.

Moreover, enzymes could be employed in the transformation of the final compound. For example, nitroreductases could selectively reduce the nitro group to an amine, a common precursor for many pharmaceuticals, without affecting the bromo or ester functionalities. acs.orgchemrxiv.org This high degree of chemoselectivity is often difficult to achieve with conventional chemical reductants.

Flow Chemistry Techniques for Scalable Production

Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, particularly for hazardous reactions like nitration and bromination. researchgate.netewadirect.com The small reaction volumes and excellent heat and mass transfer in flow reactors enhance safety and allow for precise control over reaction parameters. amf.chresearchgate.net

For the synthesis of this compound, a multi-step flow process could be envisioned. The nitration and bromination steps, which are often highly exothermic, could be performed safely and efficiently in separate flow modules. rsc.orgbeilstein-journals.org This would also allow for in-line purification and analysis, leading to a more streamlined and automated production process. The scalability of flow chemistry is another significant advantage, allowing for a seamless transition from laboratory-scale synthesis to industrial production by simply running the system for longer or by "numbering-up" (using multiple reactors in parallel). tarosdiscovery.comstolichem.com

Table 2: Advantages of Flow Chemistry for the Synthesis of Aromatic Nitro-compounds

AdvantageDescriptionRelevance to this compound
Enhanced Safety Small reactor volumes minimize the risk of thermal runaways.Crucial for exothermic nitration and bromination steps.
Precise Control Accurate control over temperature, pressure, and residence time.Leads to higher selectivity and reduced byproduct formation.
Improved Yield & Purity Efficient mixing and heat transfer can lead to higher conversions.Potentially higher yields of the desired isomer.
Scalability Production can be easily scaled by extending run time or using parallel reactors.Facilitates transition from lab to industrial-scale production.
Automation Integration of in-line analysis and purification for continuous manufacturing.Reduces manual handling and improves process efficiency.

Development of Novel Catalytic Systems for Highly Selective Transformations

The development of new catalysts is central to advancing the synthesis and functionalization of complex molecules. For this compound, novel catalytic systems could offer pathways to more selective and efficient transformations.

For example, research into catalysts for the selective reduction of the nitro group is an active area. sci-hub.seresearchgate.net While traditional methods often use stoichiometric metal reductants, catalytic transfer hydrogenation offers a milder and more sustainable alternative. researchgate.net The development of catalysts that can selectively reduce the nitro group in the presence of a bromo substituent is a key challenge. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions could be employed to further functionalize the molecule at the bromine position. The development of new ligands and catalysts for these reactions could enable the synthesis of a wide range of derivatives with novel properties.

Exploration of New Reactivity Modes and Multi-component Reactions

Discovering new ways in which a molecule can react is a fundamental aspect of chemical research. For this compound, exploring new reactivity modes could unlock novel applications. The interplay between the bromo, methyl, and nitro groups on the aromatic ring can lead to unique reactivity patterns. For instance, the nitro group can direct nucleophilic aromatic substitution, potentially allowing for the selective replacement of the bromo group under specific conditions. researchgate.netstackexchange.com

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. beilstein-journals.orgrsc.org Designing an MCR that incorporates a derivative of this compound could provide a rapid and efficient route to novel, highly functionalized molecules. nih.govbeilstein-journals.org

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research and development. eurekalert.org These technologies can be applied to predict reaction outcomes, design novel synthetic routes, and even discover new molecules with desired properties. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-bromo-2-methyl-3-nitrobenzoate, and which reagents are optimal for bromination and nitration steps?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate precursor. Bromination can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃), while nitration employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent . Temperature control (0–5°C for nitration) is critical to avoid over-nitration or side reactions. For regioselective bromination, steric and electronic effects of the methyl and nitro groups must be considered to direct substitution to the 4-position .

Q. How is X-ray crystallography applied to confirm the molecular structure, and what software tools are recommended for data refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. Data collection requires high-quality crystals, followed by structure solution using direct methods (e.g., SHELXT ) and refinement via SHELXL . For visualization, ORTEP-III is recommended to generate thermal ellipsoid plots, ensuring accurate representation of atomic displacement parameters . Resolution limits (e.g., <1.0 Å) and R-factor convergence (<5%) are critical metrics for validating refinement quality .

Advanced Research Questions

Q. How do substituent positions (bromo, methyl, nitro) influence the reactivity and regioselectivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group at the 3-position deactivates the ring, directing electrophilic substitution to the 4-position, while the methyl group at the 2-position sterically hinders adjacent reactivity. Bromine’s leaving-group ability facilitates Suzuki-Miyaura couplings, but competing pathways (e.g., nucleophilic aromatic substitution) require careful selection of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃). Computational DFT studies can predict activation energies for competing pathways .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting) and X-ray data may arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Variable-temperature NMR can detect conformational exchange, while Hirshfeld surface analysis (using CrystalExplorer) quantifies intermolecular interactions in the solid state . For ambiguous NOESY correlations, density functional theory (DFT)-calculated chemical shifts (via Gaussian 16) provide complementary validation .

Q. How can computational methods predict hydrogen bonding patterns and crystal packing?

  • Methodological Answer : Graph-set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs (e.g., chains, rings), while Mercury (CCDC) simulates packing diagrams. Molecular dynamics (MD) simulations (e.g., GROMACS) model solvent effects on crystallization. For polymorph prediction, force fields like COMPASS III optimize lattice energies .

Q. What are the challenges in scaling up the synthesis while maintaining regiochemical control?

  • Methodological Answer : Industrial-scale reactions often face heat dissipation and mixing inefficiencies, leading to side products. Microreactor systems improve mass transfer for exothermic nitration. Process analytical technology (PAT), such as in-situ FTIR, monitors intermediate formation. Kinetic studies (via HPLC-MS) identify rate-limiting steps, enabling DoE (Design of Experiments) optimization of temperature, stoichiometry, and catalyst loading .

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